3-(Pyridin-3-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine
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Overview
Description
3-(Pyridin-3-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is a complex organic compound that features a pyridazine core substituted with pyridinyl and thienopyrimidinyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the thieno[3,2-d]pyrimidine core, which can be synthesized from commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate through condensation, chlorination, and nucleophilic substitution reactions . The pyridazine core can be introduced through a coupling reaction with the pyridinyl group under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
3-(Pyridin-3-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, thieno[3,2-d]pyrimidine derivatives have been shown to inhibit phosphodiesterase enzymes, which play a role in various cellular processes . The compound may exert its effects by binding to the active site of the enzyme, thereby blocking its activity and modulating downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-d]pyrimidin-4(3H)-thione: Known for its photodynamic efficacy against cancer cells.
3-ethyl-2-(isopropylamino)-7-(pyridin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one: A selective phosphodiesterase 7 inhibitor.
N-[2(3,4)-aminophenyl]-4-({4-methyl-3-[4-(pyridin-3-yl)pyrimidin-4-yl]piperazin-1-yl}pyridazine): Contains a pharmacophoric 2-(arylamino)pyrimidine fragment.
Uniqueness
3-(Pyridin-3-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is unique due to its specific combination of functional groups and its potential to interact with multiple molecular targets. This makes it a versatile compound for various applications in scientific research and drug development.
Properties
IUPAC Name |
4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7S/c1-2-14(12-20-6-1)15-3-4-17(24-23-15)25-7-9-26(10-8-25)19-18-16(5-11-27-18)21-13-22-19/h1-6,11-13H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPDOPOQSYEWCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C4=NC=NC5=C4SC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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